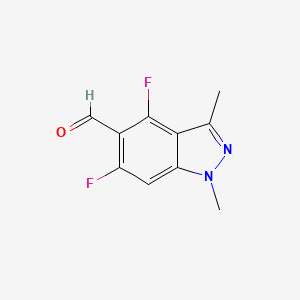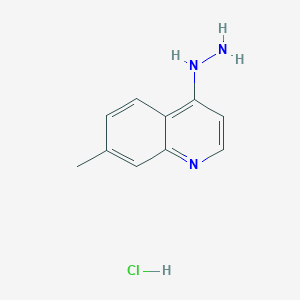
4-Chloro-6-methoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxyquinolin-3-amine is a heterocyclic compound with the molecular formula C10H9ClN2O. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry . Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-6-methoxyquinoline.
Amination Reaction: The 4-chloro-6-methoxyquinoline undergoes an amination reaction to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed in industrial settings to facilitate efficient synthesis .
化学反応の分析
Types of Reactions
4-Chloro-6-methoxyquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学的研究の応用
4-Chloro-6-methoxyquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxyquinoline: Lacks the amine group at the 3-position.
4-Chloro-6-methoxyquinolin-7-ol: Contains a hydroxyl group at the 7-position instead of an amine at the 3-position.
Quinoline: The parent compound without any substituents.
Uniqueness
4-Chloro-6-methoxyquinolin-3-amine is unique due to the presence of both the chloro and methoxy groups, as well as the amine group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
4-chloro-6-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3 |
InChIキー |
AMEIHWPHXJHIQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CN=C2C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
